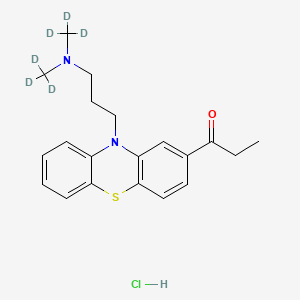

Propionylpromazine-d6hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25ClN2OS |

|---|---|

Molecular Weight |

383.0 g/mol |

IUPAC Name |

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |

InChI Key |

ZFWVWZODBGTOIL-HVTBMTIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Propionylpromazine-d6 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for Propionylpromazine-d6 hydrochloride. This deuterated analog of the phenothiazine neuroleptic, Propionylpromazine, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

Propionylpromazine-d6 hydrochloride is the deuterated form of Propionylpromazine hydrochloride, a dopamine D2 receptor antagonist. The incorporation of six deuterium atoms on the dimethylamino group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The chemical structure of Propionylpromazine-d6 hydrochloride is characterized by a phenothiazine core, a three-carbon alkyl chain with a terminal dimethylamino group (where the methyl groups are deuterated), and a propionyl group at position 2 of the phenothiazine ring system.

Chemical Structure:

-

Systematic Name: 1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone hydrochloride

-

Synonyms: Propionylpromazine D6 (N-dimethyl D6) Hydrochloride, 1-[10-[3-(DiMethylaMino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride[1]

A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1262770-67-1 | [2][3] |

| Molecular Formula | C₂₀H₁₉D₆ClN₂OS | [4] |

| Molecular Weight | 382.98 g/mol | [3] |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥98% | |

| Solubility | Soluble in water (8.33 mg/mL, requires sonication), DMSO, and Methanol. | |

| Storage | Store at 4°C in a sealed container, away from moisture and light. For long-term storage in solvent, -80°C is recommended. |

Mechanism of Action: Dopamine D2 Receptor Antagonism

Propionylpromazine, the non-deuterated parent compound, acts as an antagonist at dopamine D2 receptors (DRD2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes. The antagonism of DRD2 by Propionylpromazine is central to its neuroleptic and tranquilizing effects.

The signaling pathway of the D2 receptor typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Below is a diagram illustrating the generalized signaling pathway of a dopamine D2 receptor, which is antagonized by Propionylpromazine.

Experimental Protocols

Given that Propionylpromazine-d6 hydrochloride is primarily used as an internal standard, the following provides a detailed, representative methodology for its use in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis of Propionylpromazine in a biological matrix, such as plasma. This protocol is based on established methods for similar deuterated internal standards.

Quantitative Analysis of Propionylpromazine in Plasma using LC-MS/MS with Propionylpromazine-d6 Hydrochloride as an Internal Standard

1. Materials and Reagents:

-

Propionylpromazine hydrochloride (analytical standard)

-

Propionylpromazine-d6 hydrochloride (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Propionylpromazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Propionylpromazine hydrochloride in 10 mL of methanol.

-

Propionylpromazine-d6 Hydrochloride Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Propionylpromazine-d6 hydrochloride in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Propionylpromazine stock solution in 50% methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at 100 ng/mL in 50% methanol/water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Propionylpromazine: Q1: m/z 341.2 → Q3: m/z 86.1 (example transition)

-

Propionylpromazine-d6: Q1: m/z 347.2 → Q3: m/z 92.1 (example transition)

-

-

Data Analysis: Quantify Propionylpromazine in samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

The workflow for this experimental protocol can be visualized as follows:

Conclusion

Propionylpromazine-d6 hydrochloride is an indispensable tool for researchers engaged in the quantitative analysis of its non-deuterated counterpart. Its well-defined chemical properties and distinct mass make it an excellent internal standard, ensuring accuracy and precision in bioanalytical methods. Understanding its structural relationship to Propionylpromazine and the latter's mechanism of action as a dopamine D2 receptor antagonist provides a complete picture for its application in pharmaceutical and toxicological research. The provided experimental protocol offers a robust framework for its utilization in a laboratory setting.

References

Propionylpromazine-d6 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine-d6 hydrochloride is a deuterated form of propionylpromazine hydrochloride, a phenothiazine derivative. As an isotopic analog, its core mechanism of action is identical to that of propionylpromazine. Phenothiazines are a well-established class of drugs known for their antipsychotic and sedative properties. This technical guide provides an in-depth exploration of the mechanism of action of propionylpromazine, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Propionylpromazine exerts its pharmacological effects through antagonism of a wide array of neurotransmitter receptors. Its multi-receptor binding profile is characteristic of many first-generation antipsychotics and is responsible for both its therapeutic effects and potential side effects. The primary targets include dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

Core Mechanism of Action: Multi-Receptor Antagonism

The principal mechanism of action of propionylpromazine is the blockade of several key G-protein coupled receptors (GPCRs) in the central nervous system. This antagonism disrupts the normal signaling of endogenous neurotransmitters, leading to a modulation of neuronal activity.

Dopamine Receptor Antagonism

Serotonin Receptor Antagonism

Antagonism at serotonin receptors, particularly the 5-HT2A subtype, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to drugs that are solely D2 antagonists. Propionylpromazine is known to bind to serotonin type 2 (5-HT2) receptors[3]. Research on other phenothiazines, such as chlorpromazine, has demonstrated high levels of 5-HT2A receptor blockade. This dual antagonism of D2 and 5-HT2A receptors is a key aspect of the pharmacological profile of many antipsychotic agents.

Histamine, Adrenergic, and Muscarinic Receptor Antagonism

Propionylpromazine also acts as an antagonist at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors.

-

Histamine H1 Receptor Antagonism: Blockade of H1 receptors is strongly associated with the sedative and hypnotic effects of many antipsychotics. This is a prominent feature of propionylpromazine's pharmacological profile.

-

Alpha-1 Adrenergic Receptor Antagonism: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

-

Muscarinic Acetylcholine Receptor Antagonism: Blockade of muscarinic receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.

Quantitative Data: Receptor Binding Profile

Quantitative data on the binding affinity of propionylpromazine to various human receptors is not extensively available in peer-reviewed literature. The following table summarizes the available information. For context, data on the related phenothiazine, chlorpromazine, is included to provide a representative profile for this class of compounds.

| Receptor Subtype | Parameter | Value | Compound | Species/System | Reference |

| Dopamine D2 | % Inhibition | 94% | Propionylpromazine | I. scapularis (tick) | |

| Dopamine D2 | % Inhibition | 85% | Propionylpromazine | A. aegypti (mosquito) | |

| Dopamine D2 | ED50 | 2.5 mg/kg (s.c.) | Propionylpromazine | Rat (in vivo) | |

| Dopamine D2 | Ki | - | Propionylpromazine | - | - |

| Serotonin 5-HT2A | Ki | - | Propionylpromazine | - | - |

| Histamine H1 | Ki | - | Propionylpromazine | - | - |

| Alpha-1 Adrenergic | Ki | - | Propionylpromazine | - | - |

| Muscarinic M1 | Ki | - | Propionylpromazine | - | - |

Note: The lack of specific Ki values for propionylpromazine highlights a gap in the publicly available data.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by propionylpromazine initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways.

Experimental Protocols

The determination of the receptor binding affinities and functional activities of compounds like propionylpromazine typically involves in vitro assays. A standard method is the competitive radioligand binding assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Propionylpromazine-d6 hydrochloride for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol or sulpiride).

-

Test compound: Propionylpromazine-d6 hydrochloride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Propionylpromazine-d6 hydrochloride in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations.

-

Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of Propionylpromazine-d6 hydrochloride.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the concentration of Propionylpromazine-d6 hydrochloride.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Propionylpromazine-d6 hydrochloride, through its non-deuterated counterpart, acts as a multi-receptor antagonist, with its primary pharmacological effects mediated by the blockade of dopamine D2, serotonin 5-HT2A, histamine H1, alpha-1 adrenergic, and muscarinic receptors. This broad receptor interaction profile explains its utility as both an antipsychotic and a sedative agent. While specific quantitative binding data for propionylpromazine at human receptors remains limited in the public domain, the established pharmacology of the phenothiazine class provides a strong framework for understanding its mechanism of action. Further research to fully characterize its receptor affinity profile would be beneficial for a more complete understanding of its therapeutic potential and side-effect liability.

References

Navigating the Metabolic Maze: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Propionylpromazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacokinetics and metabolism of propionylpromazine. However, specific studies on deuterated propionylpromazine are not publicly available. This guide synthesizes the known data for propionylpromazine and provides a scientifically-grounded projection of the pharmacokinetic and metabolic profile of its deuterated analogue, based on established principles of isotope effects in drug metabolism.

Executive Summary

Propionylpromazine is a phenothiazine neuroleptic agent utilized in veterinary medicine to manage stress in animals. The strategic replacement of hydrogen with deuterium in drug molecules can significantly alter their metabolic fate, often leading to an improved pharmacokinetic profile. This "deuterium switch" can decrease the rate of metabolism, thereby enhancing drug exposure and potentially reducing the formation of toxic metabolites. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of propionylpromazine and explores the anticipated effects of deuteration. We will delve into quantitative pharmacokinetic parameters, detailed experimental protocols, and the metabolic pathways of propionylpromazine. Furthermore, we will project how deuteration could modulate these characteristics, offering a roadmap for future research and development in this area.

Pharmacokinetics of Propionylpromazine

The pharmacokinetic profile of propionylpromazine has been primarily investigated in horses and pigs. The available data, while not exhaustive, provides valuable insights into its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters and tissue distribution of propionylpromazine in various animal models.

Table 1: Plasma Pharmacokinetics of Propionylpromazine in Horses

| Parameter | Value | Species | Dosage | Route of Administration | Analytical Method | Reference |

| Peak Plasma Concentration (Cmax) | 5.2 µg/L | Horse | 50 mg (total dose) | Intramuscular (IM) | Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) | [1][2] |

| Time to Peak Concentration (Tmax) | 30 minutes | Horse | 50 mg (total dose) | Intramuscular (IM) | Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) | [1] |

| Plasma Concentration at 11 hours | 1.26 µg/L | Horse | 50 mg (total dose) | Intramuscular (IM) | Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) | [1] |

Note: Other pharmacokinetic parameters such as half-life (t1/2) and Area Under the Curve (AUC) were not determined in this study.[1]

Table 2: Tissue Residue Concentrations of Propionylpromazine in Pigs

| Time After Injection (hours) | Tissue | Concentration (µg/kg) | Species | Dosage | Route of Administration | Analytical Method | Reference |

| 2 | Kidney | Present | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) | |

| 2 | Diaphragm Muscle | Present | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) | |

| 5 | Kidney | Present | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) | |

| 5 | Diaphragm Muscle | Present | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) | |

| 8 | Kidney | Present | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) | |

| 8 | Diaphragm Muscle | Not Detected | Pig | 0.5 mg/kg BW | Intramuscular (IM) | Thin-Layer Chromatography (TLC) |

Note: This study determined the presence but not the quantity of residues.

Table 3: Tissue Distribution of Propionylpromazine in Rats

| Time After Injection (hours) | Tissue | Mean Concentration ± SD (µg/g) | Species | Dosage | Route of Administration | Analytical Method | Reference |

| 0.2 | Kidney | 16.2 ± 4.8 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 0.2 | Liver | 1.3 ± 0.4 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 0.2 | Brain | 5.6 ± 1.3 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 0.5 | Kidney | 9.9 ± 3.2 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 0.5 | Liver | 1.2 ± 0.2 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 0.5 | Brain | 5.4 ± 0.8 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 1.0 | Kidney | 7.0 ± 3.0 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 1.0 | Liver | 1.1 ± 0.3 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 1.0 | Brain | 2.7 ± 0.4 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 2.0 | Kidney | 3.3 ± 1.5 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 2.0 | Liver | 0.6 ± 0.2 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC | |

| 2.0 | Brain | 0.6 ± 0.2 | Rat | 4 mg/kg BW | Intravenous (IV) | Densiometric TLC |

Experimental Protocols

-

Objective: To determine the plasma concentration of propionylpromazine after intramuscular administration in horses.

-

Subjects: One horse.

-

Drug Administration: A single intramuscular injection of 50 mg of propionylpromazine.

-

Sample Collection: Plasma samples were collected at various intervals over an 11-hour period.

-

Analytical Method: Gas chromatography with a nitrogen-phosphorous detector (GC-NPD). The lower limit of detection (LLD) was 0.2 µg/L.

-

Objective: To determine the presence of propionylpromazine residues in various tissues of pigs after intramuscular injection.

-

Subjects: Three pigs.

-

Drug Administration: A single intramuscular injection of 0.5 mg/kg body weight of propionylpromazine.

-

Sample Collection: Pigs were slaughtered at 2, 5, and 8 hours after injection, and samples of the injection site, kidneys, and diaphragm muscle were collected.

-

Analytical Method: A thin-layer chromatography (TLC) method with a lower limit of detection (LLD) of 60 µg/kg was used.

-

Objective: To quantify propionylpromazine residues in pig kidneys.

-

Sample Preparation: 5 g of kidney tissue is extracted with acetonitrile. The extract is then cleaned up using a Sep-Pak C18 cartridge.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescent detection.

-

Method Performance: The mean recovery for a 20 µg/kg spike was 95% with a coefficient of variation (CV) of 6.7%. The lower limit of detection (LLD) was 4 µg/kg.

Metabolism of Propionylpromazine

The metabolism of propionylpromazine has been primarily elucidated in horses, with limited information available for other species.

Identified Metabolites

In a study with horses, after intramuscular administration of 50 mg of propionylpromazine, the parent drug and three metabolites were identified in the urine following enzymatic hydrolysis. The identified metabolites are:

-

2-(1-hydroxypropyl)promazine

-

2-(1-propenyl)promazine

-

7-hydroxypropionylpromazine

-

A major metabolite identified in another equine study was 2-(1-hydroxypropyl) promazine sulfoxide.

Notably, N-demethylated or other sulphoxidated metabolites were not observed in the horse urine in one study. However, small amounts of a sulphoxide metabolite have been suggested in pigs, though it's also noted that this could be an artifact of exposure to light and air.

Proposed Metabolic Pathway

Based on the identified metabolites, the metabolic pathway of propionylpromazine likely involves oxidation of the propyl side chain, hydroxylation of the phenothiazine ring, and sulfoxidation. While the specific cytochrome P450 (CYP) enzymes involved in propionylpromazine metabolism have not been directly studied, research on the related compound promazine indicates that CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulphoxidation, while CYP1A2 and CYP2C19 are the primary enzymes catalyzing N-demethylation. It is plausible that similar CYP isoforms are involved in the metabolism of propionylpromazine.

References

Propionylpromazine-d6 Hydrochloride: A Technical Guide to its Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Propionylpromazine-d6 hydrochloride, a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. It is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetic studies, and as a tool for the development of new therapeutic agents. This document details the suppliers of this stable isotope-labeled standard, its physicochemical properties, and provides insights into its primary applications in quantitative analysis and receptor binding assays.

Commercial Availability

Propionylpromazine-d6 hydrochloride is commercially available from several specialized chemical suppliers. This deuterated standard is crucial for use as an internal standard in quantitative mass spectrometry-based assays, providing higher accuracy and precision in the determination of Propionylpromazine levels in biological matrices.

Below is a summary of suppliers offering Propionylpromazine-d6 hydrochloride:

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | 1262770-67-1 | C₂₀H₁₉D₆ClN₂OS | 382.98 | Labeled Propionylpromazine. For research use only. |

| LGC Standards | 1262770-67-1 | Not specified | Not specified | High-quality reference standard. |

| Pharmaffiliates | 1262770-67-1 | C₂₀H₁₉D₆ClN₂OS | 382.98 | Highly pure. |

| GlpBio | 1262770-67-1 | Not specified | Not specified | For research use only. |

Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉D₆ClN₂OS | MedChemExpress, Pharmaffiliates |

| Molecular Weight | 382.98 g/mol | MedChemExpress, Pharmaffiliates |

| CAS Number | 1262770-67-1 | MedChemExpress, LGC Standards, Pharmaffiliates, GlpBio |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |

Synthesis and Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In the context of Propionylpromazine-d6 hydrochloride, the deuterium atoms serve as a stable isotopic label. This allows for its differentiation from the endogenous, non-labeled Propionylpromazine in biological samples when using mass spectrometry.

A potential synthetic approach could involve the reaction of a deuterated N,N-dimethyl-3-chloropropylamine with 2-propionylphenothiazine. The deuterated amine precursor would be the key component to introduce the deuterium labels.

Mechanism of Action and Signaling Pathways

Propionylpromazine, the non-deuterated parent compound, is a neuroleptic agent that functions as an antagonist at a variety of receptors in the central nervous system. Its pharmacological effects are attributed to its ability to block dopamine D2 receptors, as well as serotonin (5-HT) receptors, muscarinic acetylcholine receptors, α1-adrenergic receptors, and histamine H1 receptors.[1]

The antagonism of D2 and 5-HT2A receptors is believed to be the primary mechanism for its antipsychotic effects. The interaction with these receptors initiates a cascade of intracellular signaling events that modulate neuronal activity.

Caption: Simplified signaling pathway of Propionylpromazine.

Experimental Protocols

Quantification of Propionylpromazine in Plasma using LC-MS/MS with Propionylpromazine-d6 hydrochloride as Internal Standard

This protocol provides a general framework for the quantitative analysis of Propionylpromazine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Propionylpromazine-d6 hydrochloride as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of Propionylpromazine-d6 hydrochloride (e.g., 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Propionylpromazine and Propionylpromazine-d6 hydrochloride. The exact m/z values will need to be determined by direct infusion of the standards.

-

Example Transitions (to be optimized):

-

Propionylpromazine: e.g., m/z 341.2 → 100.1

-

Propionylpromazine-d6: e.g., m/z 347.2 → 106.1

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of Propionylpromazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Propionylpromazine-d6 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propionylpromazine-d6 hydrochloride, a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use, particularly as an internal standard in quantitative analyses.

Core Compound Data

Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine hydrochloride, a tranquilizer used in veterinary medicine. The stable isotope-labeled (SIL) analog serves as an ideal internal standard for mass spectrometry-based quantification of Propionylpromazine in biological matrices, mitigating variability in sample preparation and instrument response.

Quantitative Data Summary

| Property | Value | Citations |

| Chemical Name | 1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride | [1] |

| CAS Number | 1262770-67-1 | [1] |

| Molecular Formula | C₂₀H₁₉D₆ClN₂OS | [1] |

| Molecular Weight | 382.98 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | |

| Storage Conditions | 4°C, sealed, away from moisture and light | |

| Unlabeled CAS Number | 7681-67-6 (Propionylpromazine hydrochloride) | |

| Unlabeled Molecular Weight | 376.94 g/mol (Propionylpromazine hydrochloride) |

Mechanism of Action and Signaling Pathways

Propionylpromazine is a phenothiazine derivative that acts as an antagonist at various neurotransmitter receptors. Its primary pharmacological effect is attributed to its antagonism of dopamine D2 receptors (DRD2). Additionally, it exhibits antagonist activity at dopamine D1 and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), α1-adrenergic receptors, and histamine H1 receptors. The sedative effects are largely due to its antihistaminic properties.

Dopamine D2 Receptor (DRD2) Signaling Pathway

Propionylpromazine, as a DRD2 antagonist, blocks the downstream signaling cascade initiated by dopamine. The DRD2 receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gαi/o).

When dopamine binds to and activates the DRD2 receptor, the associated Gαi/o protein inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. Propionylpromazine competitively blocks dopamine from binding to the DRD2 receptor, thereby preventing this inhibitory cascade and maintaining baseline cellular activity.

Experimental Protocols

Propionylpromazine-d6 hydrochloride is primarily used as an internal standard in analytical methods for the quantification of propionylpromazine.

Quantification of Propionylpromazine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the determination of propionylpromazine in plasma or tissue samples.

1. Sample Preparation:

-

To a 1 mL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known amount of Propionylpromazine-d6 hydrochloride solution as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used to achieve good chromatographic separation.

-

Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Monitor specific precursor-to-product ion transitions for both propionylpromazine and propionylpromazine-d6.

- The stable isotope-labeled internal standard will have a similar retention time to the unlabeled analyte but will be distinguished by its higher mass.

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of propionylpromazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity (Ki) of propionylpromazine for the DRD2 receptor, a competitive radioligand binding assay can be performed.

1. Membrane Preparation:

-

Use cell lines engineered to express the human DRD2 receptor.

-

Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.

2. Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled DRD2 antagonist (e.g., [³H]-spiperone) and varying concentrations of unlabeled propionylpromazine.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the propionylpromazine concentration.

-

Determine the IC₅₀ value (the concentration of propionylpromazine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationships

The relationship between propionylpromazine, its deuterated form, and its application is crucial for understanding its utility in research and development.

References

Propionylpromazine-d6 Hydrochloride in Parkinson's Disease Research: A Review of Current Evidence

A comprehensive review of scientific literature reveals no direct evidence of Propionylpromazine-d6 hydrochloride being utilized in research for Parkinson's disease. This document will, however, explore the broader context of related compounds and technologies to provide a relevant framework for researchers, scientists, and drug development professionals. We will delve into the pharmacology of phenothiazines, the role of deuterium in drug development for neurodegenerative diseases, and the known mechanisms of action that could be pertinent.

Understanding Propionylpromazine and its Class

Propionylpromazine is a phenothiazine derivative.[1] Phenothiazines are a class of antipsychotic drugs that primarily act as antagonists at dopamine receptors.[2][3][4] Specifically, compounds like propiomazine have been shown to be antagonists at dopamine D1, D2, and D4 receptors, as well as serotonin, muscarinic, alpha(1), and histamine H1 receptors.[2] Their primary use in veterinary medicine is as a tranquilizing agent.

The relevance of phenothiazines to Parkinson's disease is complex. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to a dopamine deficit. Therefore, dopamine receptor antagonists, like many phenothiazines, can induce Parkinson-like side effects, also known as secondary parkinsonism.

Conversely, some research has indicated that the core phenothiazine structure may possess neuroprotective properties. Studies have shown that unsubstituted phenothiazine can protect the nigrostriatal dopamine system in animal models of Parkinson's disease by normalizing the NADH/NAD+ ratio and maintaining mitochondrial integrity. Additionally, in models using Caenorhabditis elegans, free phenothiazine demonstrated strong neuroprotection against dopaminergic neurodegeneration.

The Role of Deuterium in Neurodegenerative Disease Research

Deuterium, a stable isotope of hydrogen, is increasingly being used in drug development to create "deuterated" drugs. The replacement of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown, particularly if this bond cleavage is a rate-limiting step in the drug's metabolism. This strategy can lead to improved pharmacokinetic properties, such as a longer half-life, which may allow for less frequent dosing.

A notable example of a successful deuterated drug for a neurodegenerative disorder is deutetrabenazine, which is approved for the treatment of Huntington's disease. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is also a powerful tool used to study protein conformational dynamics, which is crucial in understanding the mechanisms of protein misfolding and aggregation in neurodegenerative diseases like Parkinson's, Alzheimer's, and ALS.

While the use of deuterium in neuropharmacology is a promising strategy, there is currently no published research indicating the application of this approach to Propionylpromazine for Parkinson's disease.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct research on Propionylpromazine-d6 hydrochloride for Parkinson's disease, we can only speculate on potential mechanisms based on the known pharmacology of phenothiazines and the pathophysiology of Parkinson's disease. The primary signaling pathway of interest would be the dopaminergic system.

Dopaminergic Pathways

The core pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the nigrostriatal pathway. This leads to reduced dopamine levels in the striatum, causing the characteristic motor symptoms. Dopamine receptors are G-protein coupled receptors and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

A hypothetical involvement of a phenothiazine derivative in Parkinson's disease research could be multifaceted:

-

Antagonism at D2 Receptors: As most phenothiazines are D2 receptor antagonists, their direct application as a therapeutic for Parkinson's would be counterintuitive, as it would likely worsen motor symptoms. However, they could be used as tool compounds in research to probe the function of the dopaminergic system or to induce Parkinson-like symptoms in animal models.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of the phenothiazine nucleus, separate from its dopamine receptor activity, could be a potential avenue for neuroprotection.

Below is a simplified diagram illustrating the general mechanism of dopaminergic neurotransmission and the points of intervention for dopamine agonists and antagonists.

Experimental Protocols

Due to the absence of studies using Propionylpromazine-d6 hydrochloride in Parkinson's disease research, no specific experimental protocols can be provided. However, for researchers interested in exploring the potential neuroprotective effects of the core phenothiazine structure, a general workflow could be conceptualized.

Conclusion

References

- 1. Propionylpromazine | C20H24N2OS | CID 24352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Use of Propionylpromazine-d6 as a Tracer Compound

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the application of Propionylpromazine-d6 as a stable isotope-labeled internal standard for the quantitative analysis of propionylpromazine in biological matrices. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation to facilitate its use in research and drug development.

Introduction to Stable Isotope-Labeled Tracers

Stable isotope-labeled (SIL) compounds are powerful tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL analog of the analyte as an internal standard is considered the gold standard in bioanalytical method development. Propionylpromazine-d6, a deuterated form of the phenothiazine tranquilizer propionylpromazine, serves this purpose effectively.

The core principle behind using a SIL internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization efficiency allow for the correction of variability that can occur during the analytical process, such as extraction losses and matrix effects.[1] The mass difference between Propionylpromazine-d6 and the unlabeled propionylpromazine allows the mass spectrometer to distinguish between the two, enabling accurate quantification.

Quantitative Data Presentation

The following tables summarize key validation parameters for a typical LC-MS/MS method for the quantification of propionylpromazine using Propionylpromazine-d6 as an internal standard. The data presented here is a synthesis of typical performance characteristics for such assays as described in the literature for similar compounds and methods.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | 85-115% (80-120% for LLOQ) | 92.5 - 108.2% |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85 - 105% |

| Matrix Effect | CV ≤ 15% | < 12% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1.0 ng/mL |

Table 2: Example Calibration Curve Data

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 2.5 | 2.6 | 104.0 |

| 5.0 | 5.2 | 104.0 |

| 10.0 | 9.7 | 97.0 |

| 25.0 | 25.8 | 103.2 |

| 50.0 | 48.9 | 97.8 |

| 100.0 | 101.5 | 101.5 |

Experimental Protocols

This section provides a detailed methodology for the quantification of propionylpromazine in a biological matrix (e.g., swine kidney) using Propionylpromazine-d6 as an internal standard.

Materials and Reagents

-

Propionylpromazine analytical standard

-

Propionylpromazine-d6 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Blank biological matrix (e.g., swine kidney)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Homogenization: Weigh 1 g of the tissue sample and homogenize it with 4 mL of acetonitrile.

-

Internal Standard Spiking: Add a known concentration of Propionylpromazine-d6 solution to all samples, calibrators, and quality controls (except for the blank).

-

Protein Precipitation: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Propionylpromazine: Precursor ion > Product ion (specific m/z values to be determined during method development)

-

Propionylpromazine-d6: Precursor ion > Product ion (specific m/z values to be determined during method development, typically precursor ion is +6 Da compared to the analyte)

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Analytical workflow for propionylpromazine quantification.

Metabolic Pathway of Propionylpromazine

Based on studies in horses, the metabolism of propionylpromazine can involve several transformations.[2][3]

Caption: Proposed metabolic pathway of propionylpromazine.

Conclusion

Propionylpromazine-d6 is an essential tool for the accurate and reliable quantification of propionylpromazine in biological samples. Its use as an internal standard in LC-MS/MS methods helps to mitigate analytical variability, ensuring high-quality data for pharmacokinetic, toxicokinetic, and residue analysis studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this tracer compound in their analytical workflows.

References

Methodological & Application

Application Note: Quantitative Analysis of Propionylpromazine in Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction

Propionylpromazine is a phenothiazine derivative used as a tranquilizer in veterinary medicine.[1] Accurate quantification of propionylpromazine in biological matrices is crucial for pharmacokinetic, metabolic, and doping control studies.[2][3] This application note describes a robust and sensitive method for the quantitative analysis of propionylpromazine in plasma using a stable isotope-labeled internal standard (SIL-IS), specifically propionylpromazine-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry-based assays, as it effectively corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[4][5] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity for bioanalytical applications.

Principle

The method involves the extraction of propionylpromazine and the deuterated internal standard (propionylpromazine-d3) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and other sources of analytical variability.

Experimental Protocols

Materials and Reagents

-

Propionylpromazine reference standard

-

Propionylpromazine-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (e.g., equine, canine)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Preparation of Stock and Working Solutions

-

Propionylpromazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of propionylpromazine in 10 mL of methanol.

-

Propionylpromazine-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of propionylpromazine-d3 in 1 mL of methanol.

-

Propionylpromazine Working Standard Solutions: Prepare serial dilutions of the propionylpromazine stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 ng/mL propionylpromazine-d3) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC System or equivalent.

-

Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Propionylpromazine: Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z 86.1

-

Propionylpromazine-d3: Precursor ion (Q1) m/z 344.2 → Product ion (Q3) m/z 89.1

-

-

Gas Temperature: 300 °C

-

Gas Flow: 5 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 250 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 80% |

| Matrix Effect (%) | < 15% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 50,100 | 0.030 |

| 0.5 | 7,850 | 51,200 | 0.153 |

| 1.0 | 15,900 | 50,800 | 0.313 |

| 5.0 | 81,200 | 51,500 | 1.577 |

| 10.0 | 165,300 | 50,900 | 3.248 |

| 50.0 | 830,100 | 51,100 | 16.245 |

| 100.0 | 1,680,500 | 51,300 | 32.758 |

Visualizations

Caption: Sample preparation workflow for propionylpromazine analysis.

Caption: LC-MS/MS analytical workflow.

Protocol: Synthesis of Propionylpromazine-d3

A potential synthetic route for propionylpromazine-d3 involves the deuteration of the N-dimethyl group. This can be achieved through reductive amination using a deuterated source.

Materials

-

Desmethylpropionylpromazine

-

Deuteroformaldehyde (D2CO)

-

Sodium cyanoborodeuteride (NaBD3CN)

-

Methanol-d4

-

Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

Synthetic Procedure

-

Dissolve desmethylpropionylpromazine in methanol-d4.

-

Add deuteroformaldehyde to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Slowly add sodium cyanoborodeuteride to the mixture.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction with water.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product using column chromatography to obtain propionylpromazine-d3.

Characterization

Confirm the identity and isotopic purity of the synthesized propionylpromazine-d3 using:

-

Mass Spectrometry (MS): To confirm the incorporation of three deuterium atoms (M+3).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the location of the deuterium labels.

Caption: Synthesis of propionylpromazine-d3.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of propionylpromazine in plasma using a deuterated internal standard and LC-MS/MS. The method is suitable for a range of research and diagnostic applications, including pharmacokinetic studies and drug monitoring in veterinary medicine. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the analytical results.

References

Method Development for the Quantification of Propionylpromazine-d6 Hydrochloride in Biological Matrices using LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. The development of robust and reliable analytical methods for the quantification of Propionylpromazine in biological matrices is crucial for pharmacokinetic studies, residue analysis, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Propionylpromazine-d6 hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.

This document provides a detailed protocol for the determination of Propionylpromazine in plasma and urine, employing Propionylpromazine-d6 hydrochloride as an internal standard. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a triple quadrupole mass spectrometer.

Mechanism of Action and Signaling Pathway

Propionylpromazine acts as an antagonist of the dopamine D2 receptor. The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Propionylpromazine interferes with this signaling cascade, resulting in its neuroleptic effects.

Experimental Protocols

Materials and Reagents

-

Propionylpromazine hydrochloride (Reference Standard)

-

Propionylpromazine-d6 hydrochloride (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

-

Human plasma and urine (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propionylpromazine and Propionylpromazine-d6 hydrochloride in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Propionylpromazine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Propionylpromazine-d6 hydrochloride stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

The following diagram illustrates the sample preparation workflow for both plasma and urine samples.

Protocol for Solid-Phase Extraction (SPE):

-

To 500 µL of plasma or urine, add 50 µL of the 100 ng/mL Propionylpromazine-d6 hydrochloride internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to 10% B for 3 min |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Propionylpromazine | 341.2 | 86.1 | 100 | 25 |

| 341.2 | 100.1 | 100 | 20 | |

| Propionylpromazine-d6 | 347.2 | 92.1 | 100 | 25 |

| 347.2 | 106.1 | 100 | 20 |

Method Validation Data

The method was validated for linearity, accuracy, precision, recovery, and matrix effect in both plasma and urine.

Table 1: Linearity

| Matrix | Calibration Range (ng/mL) | R² |

| Plasma | 1 - 500 | > 0.995 |

| Urine | 1 - 500 | > 0.996 |

Table 2: Accuracy and Precision

| Matrix | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Plasma | 5 | 98.5 | 6.2 |

| 50 | 101.2 | 4.5 | |

| 400 | 99.8 | 3.1 | |

| Urine | 5 | 97.9 | 7.1 |

| 50 | 102.5 | 5.3 | |

| 400 | 100.4 | 3.8 |

Table 3: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Plasma | 89.5 | 95.2 |

| Urine | 92.1 | 98.7 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Propionylpromazine in plasma and urine using its deuterated internal standard, Propionylpromazine-d6 hydrochloride. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate that this method is accurate, precise, and suitable for a variety of research and diagnostic applications. The use of a stable isotope-labeled internal standard ensures reliable quantification by compensating for potential matrix interferences.

Application Notes and Protocols for the Screening of Propionylpromazine-d6 HCl in Veterinary Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine-derived neuroleptic agent used in veterinary medicine as a tranquilizer to mitigate stress in farm animals, particularly during transportation to slaughterhouses.[1][2] The monitoring of its residues in animal-derived food products is crucial to ensure consumer safety and regulatory compliance. Propionylpromazine-d6 hydrochloride (HCl), a deuterium-labeled internal standard, is instrumental in the accurate quantification of propionylpromazine residues by compensating for matrix effects and procedural losses during sample analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of Propionylpromazine-d6 HCl in the screening of propionylpromazine in veterinary samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Role of Propionylpromazine-d6 HCl as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. Deuterium-labeled standards like Propionylpromazine-d6 HCl are considered the gold standard for LC-MS/MS analysis. The six deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled propionylpromazine by the mass spectrometer.

Key Advantages:

-

Compensates for Matrix Effects: The IS and the analyte are affected similarly by matrix components that can suppress or enhance the ionization process, leading to more accurate quantification.

-

Corrects for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the IS, ensuring the final concentration calculation remains accurate.

-

Improves Method Precision and Reproducibility: By normalizing the analyte's response to the IS's response, variability in instrument performance and sample injection volume is minimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated multi-residue LC-MS/MS method for the determination of propionylpromazine in porcine kidney, utilizing Propionylpromazine-d6 HCl as an internal standard.

Table 1: Method Performance Characteristics

| Parameter | Result |

| Limit of Detection (LOD) | < 5 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Linearity Range | 5 - 100 µg/kg (R² > 0.99) |

| Recommended Concentration (RC) | 50 µg/kg[1] |

| Decision Limit (CCα) | < 5 µg/kg[1] |

| Detection Capability (CCβ) | < 5 µg/kg[1] |

Table 2: Accuracy and Precision

| Spiked Concentration (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDwR, %) |

| 25 | 85-110 | < 15 | < 20 |

| 50 | 80-110 | < 15 | < 20 |

| 75 | 80-110 | < 15 | < 20 |

Experimental Protocols

Sample Preparation: Porcine Kidney Tissue

This protocol describes the extraction and solid-phase extraction (SPE) cleanup for the analysis of propionylpromazine residues in porcine kidney.

Materials:

-

Homogenizer

-

Centrifuge

-

SPE manifold and C18 cartridges

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Sodium chloride (NaCl)

-

Methanol (MeOH), HPLC grade

-

Ammonium hydroxide

-

Propionylpromazine-d6 HCl internal standard solution

-

Nitrogen evaporator

Procedure:

-

Weigh 2 g (± 0.1 g) of homogenized porcine kidney tissue into a 50 mL centrifuge tube.

-

Add the Propionylpromazine-d6 HCl internal standard solution to each sample.

-

Add 10 mL of a mixture of acetonitrile and water.

-

Add sodium chloride.

-

Homogenize the sample for 1 minute.

-

Centrifuge at 7000 rpm for 10 minutes at 5°C.

-

Transfer the supernatant to a clean tube.

-

Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of water.

-

Dry the cartridge under vacuum for 3 minutes.

-

Elute the analytes with 3 mL of basified methanol (e.g., methanol with a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 1.2 mL of water or initial mobile phase, vortex, and filter through a 0.45 µm PVDF filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Table 3: LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18, 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 5000 V |

| Vaporizer Temperature | 650°C |

| Collision Gas | Medium |

Table 4: MRM Transitions (Hypothetical - requires empirical optimization)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Propionylpromazine | 341.2 | 86.1 | 25 | 100.1 | 20 |

| Propionylpromazine-d6 | 347.2 | 92.1 | 25 | 106.1 | 20 |

Note: The specific MRM transitions and collision energies should be optimized for the specific instrument being used.

Visualizations

Caption: Experimental workflow for veterinary drug screening.

Caption: Simplified metabolic pathway of Propionylpromazine.

Conclusion

The use of Propionylpromazine-d6 HCl as an internal standard is essential for the development of robust and reliable LC-MS/MS methods for the screening of propionylpromazine residues in veterinary samples. The detailed protocols and performance data provided herein serve as a valuable resource for researchers and analytical laboratories involved in food safety and veterinary drug monitoring. The high sensitivity and specificity of the described methodology ensure compliance with regulatory standards and contribute to the protection of public health.

References

Application of Propionylpromazine-d6 in Equine Drug Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. Its use in performance horses is prohibited by equestrian organizations to prevent masking of lameness or altering behavior. Consequently, sensitive and reliable methods for its detection and quantification in equine biological matrices are crucial for doping control. The use of a stable isotope-labeled internal standard, such as Propionylpromazine-d6, is the gold standard for accurate quantification by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of Propionylpromazine-d6 as an internal standard in equine drug testing, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection and quantification of propionylpromazine in equine plasma. This data is compiled from published studies and represents typical values achievable with modern analytical instrumentation.[1]

Table 1: Pharmacokinetic Parameters of Propionylpromazine in Horses [1]

| Parameter | Value | Units |

| Dose (Intramuscular) | 50 | mg |

| Peak Plasma Concentration (Cmax) | 5.2 | µg/L |

| Time to Peak Concentration (Tmax) | 30 | minutes |

| Plasma Concentration at 11 hours | 1.26 | µg/L |

Table 2: Analytical Method Performance

| Parameter | Value | Units | Notes |

| Lower Limit of Detection (LLD) - Plasma (GC-NPD) | 0.2 | µg/L | [1] |

| Lower Limit of Detection (LLD) - Plasma (LC-MS/MS) | <0.1 | µg/L | Estimated based on similar compounds |

| Lower Limit of Quantification (LLOQ) - Plasma | <0.5 | ng/mL | Estimated based on similar compounds |

| Recovery (Spiked Kidney Tissue) | 95 | % | [1] |

| Coefficient of Variation (CV) | 6.7 | % | [1] |

Note: Data for LC-MS/MS with Propionylpromazine-d6 is based on typical performance for similar validated methods in equine drug testing, as specific published data for this exact application is limited.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Equine Plasma

This protocol describes the extraction of propionylpromazine and its metabolites from equine plasma using solid-phase extraction.

Materials:

-

Equine plasma samples

-

Propionylpromazine-d6 internal standard solution (100 ng/mL in methanol)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg, 3 mL)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Vortex mixer

Procedure:

-

Pipette 1 mL of equine plasma into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of the Propionylpromazine-d6 internal standard solution (100 ng/mL) to each sample, calibrator, and quality control sample.

-

Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

-

Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

Table 3: MRM Transitions for Propionylpromazine and Propionylpromazine-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Propionylpromazine | 341.2 | 86.1 | 100.1 | 25 |

| Propionylpromazine-d6 | 347.2 | 92.1 | 106.1 | 25 |

Note: These MRM transitions are predicted based on the structure of the molecules and may require optimization on the specific instrument used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of propionylpromazine in equine plasma.

Metabolic Pathway of Propionylpromazine in Horses

Caption: Metabolic pathway of propionylpromazine in the horse.

Conclusion

The use of Propionylpromazine-d6 as an internal standard provides a robust and reliable method for the quantification of propionylpromazine in equine samples. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in equine drug testing and for researchers in the field of veterinary analytical toxicology. The methodologies described are essential for ensuring fair competition in equestrian sports and for upholding animal welfare standards.

References

Propionylpromazine-d6 hydrochloride protocol for mass spectrometry

An Application Note and Protocol for the Quantitative Analysis of Propionylpromazine-d6 Hydrochloride by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Propionylpromazine-d6 hydrochloride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Propionylpromazine-d6 hydrochloride is a deuterated stable isotope-labeled internal standard for Propionylpromazine, a phenothiazine neuroleptic agent used in veterinary medicine.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[2]

This protocol is based on established methodologies for related phenothiazine compounds and general principles of quantitative bioanalysis.[3]

Experimental Protocol: Quantitative Analysis of Propionylpromazine-d6 Hydrochloride

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up complex biological samples prior to LC-MS/MS analysis.[4]

Materials:

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Propionylpromazine-d6 hydrochloride internal standard working solution

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Water (LC-MS grade)

-

Centrifuge

-

Sample tubes

Procedure:

-

Sample Pre-treatment: Thaw biological samples (e.g., plasma, homogenized tissue) on ice. To a 1 mL aliquot of the sample, add the internal standard, Propionylpromazine-d6 hydrochloride, to a final concentration of 100 ng/mL. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 1.2).

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|